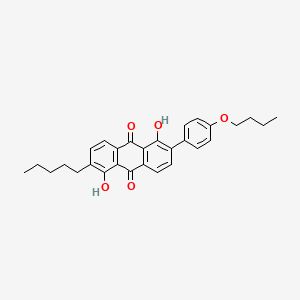
2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex anthracene backbone substituted with butoxyphenyl and pentyl groups, which contribute to its distinct chemical behavior and potential utility in advanced material science and photochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione typically involves multi-step organic reactions. One common approach includes the Friedel-Crafts acylation of anthracene derivatives followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and organic solvents such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process would typically be optimized to minimize by-products and maximize efficiency, often involving advanced purification methods like recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene ring are replaced by other groups under the influence of catalysts like iron(III) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iron(III) chloride in chlorinated solvents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.
科学的研究の応用
2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential interactions with biological macromolecules and its role in photodynamic therapy.
Medicine: Explored for its potential use in drug delivery systems and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of advanced materials for organic electronics and photovoltaic cells.
作用機序
The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione involves its ability to interact with light and generate reactive oxygen species. This photochemical property makes it useful in applications like photodynamic therapy, where it can target and destroy cancer cells. The molecular targets often include cellular membranes and DNA, leading to oxidative damage and cell death.
類似化合物との比較
- 2-(4-Butoxyphenyl)-N-hydroxyacetamide
- 4-Butoxy-N-hydroxybenzeneacetamide
- 2-(4-Butoxybenzyl)-5-nitro-1H-benzimidazole
Uniqueness: 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione stands out due to its anthracene core, which imparts unique photophysical properties. Unlike simpler analogs, this compound’s extended conjugation and specific substituents enhance its stability and reactivity under light exposure, making it particularly valuable in photodynamic applications and organic electronics.
生物活性
2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione is a synthetic organic compound with potential biological activity. Its structure consists of an anthracenedione core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C29H30O5
- Molecular Weight : 458.546 g/mol
- CAS Number : 94517-61-0
- LogP : 6.4518 (indicating high lipophilicity)
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antitumor Activity : Anthracenediones are recognized for their antitumor effects. They may exert cytotoxic effects on cancer cells through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS).
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression and inflammation.
Case Studies and Research Findings
A review of literature reveals various studies exploring the biological activity of anthracenedione derivatives, including this compound.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Efficacy : A study published in ResearchGate highlighted that anthracenedione derivatives showed improved biological activity due to stable drug-DNA adduct formation. The compound was tested against multiple cancer cell lines, revealing IC50 values that indicate potent cytotoxicity (IC50 < 10 µM) .
- Mechanistic Insights : Research indicated that compounds similar to this compound induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction . This mechanism is critical in the development of new anticancer therapies.
- Antioxidant Properties : The antioxidant capacity was assessed using DPPH and ABTS assays, demonstrating that the compound effectively reduced oxidative stress markers in cellular models . This suggests a dual role in both cancer prevention and therapy.
特性
CAS番号 |
94517-61-0 |
|---|---|
分子式 |
C29H30O5 |
分子量 |
458.5 g/mol |
IUPAC名 |
2-(4-butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione |
InChI |
InChI=1S/C29H30O5/c1-3-5-7-8-19-11-14-22-24(26(19)30)28(32)23-16-15-21(27(31)25(23)29(22)33)18-9-12-20(13-10-18)34-17-6-4-2/h9-16,30-31H,3-8,17H2,1-2H3 |
InChIキー |
NGWGFUOLIXFXBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)C4=CC=C(C=C4)OCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















